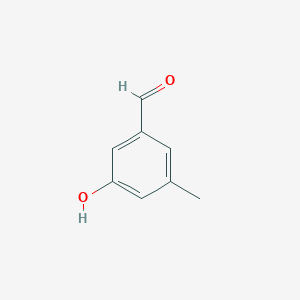

3-Hydroxy-5-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-7(5-9)4-8(10)3-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLHCFVCIGAAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10485187 | |

| Record name | 3-Hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60549-26-0 | |

| Record name | 3-Hydroxy-5-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-methylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. Its unique substitution pattern, featuring hydroxyl, methyl, and aldehyde functionalities, provides a versatile scaffold for molecular elaboration. This guide offers a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies.

Introduction and Strategic Importance

The strategic importance of this compound lies in its role as a versatile building block. The phenolic hydroxyl group offers a site for etherification or esterification, the aldehyde group is reactive towards nucleophiles and condensation reactions, and the methyl group can influence steric and electronic properties or serve as a site for further functionalization. This combination makes it a sought-after precursor in medicinal chemistry for the development of novel therapeutic agents and in materials science for the creation of functional polymers and dyes.

Retrosynthetic Analysis: Conceptual Pathways

A retrosynthetic approach to this compound reveals several logical disconnections. The primary challenge is the regioselective introduction of a formyl group (-CHO) onto the m-cresol (3-methylphenol) backbone. The directing effects of the hydroxyl and methyl groups are crucial considerations in devising a successful synthesis. The main strategies involve:

-

Direct Formylation of m-Cresol: Introducing the aldehyde group directly onto the m-cresol ring.

-

Oxidation of a Precursor: Oxidizing a corresponding benzyl alcohol or methyl group.

-

Modification of a Related Benzaldehyde: Starting from a pre-functionalized benzaldehyde and introducing the necessary substituents.

This guide will focus on the most prevalent and practical of these approaches: the direct formylation of m-cresol.

Key Synthesis Pathways from m-Cresol

The direct formylation of phenols is a cornerstone of aromatic chemistry.[1] For m-cresol, several named reactions are applicable, each with distinct mechanisms, advantages, and limitations.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[2][3] It utilizes chloroform (CHCl₃) in a strong basic solution to generate a highly reactive dichlorocarbene (:CCl₂) intermediate.[4][5]

Reaction Principle and Mechanism: The reaction proceeds through an electrophilic aromatic substitution mechanism.[3]

-

Carbene Formation: The hydroxide base deprotonates chloroform to form the trichloromethyl anion, which then undergoes alpha-elimination to yield dichlorocarbene.[2]

-

Electrophilic Attack: The electron-rich phenoxide, formed by the deprotonation of m-cresol, attacks the electrophilic dichlorocarbene.[2] Due to the directing effects of the hydroxyl group, the attack occurs primarily at the ortho positions.

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base to form the aldehyde.[2][6]

In the case of m-cresol, formylation can occur at the two available ortho positions (C2 and C6) and the para position (C4). The steric hindrance from the methyl group at C3 generally disfavors substitution at the C2 position, leading to a mixture of 2-hydroxy-4-methylbenzaldehyde and the desired 4-hydroxy-3-methylbenzaldehyde (an isomer of the target compound). Achieving selectivity for the desired this compound via this method is challenging and often results in low yields of the specific isomer.

Generalized Experimental Protocol (Illustrative):

-

A solution of m-cresol and a significant excess of sodium hydroxide in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.[4]

-

The mixture is heated to approximately 60-70°C.

-

Chloroform is added dropwise to the vigorously stirred solution over several hours. The reaction is typically exothermic.[2]

-

After the addition is complete, the mixture is stirred at the same temperature for an additional period to ensure complete reaction.

-

The reaction mixture is cooled, and the excess chloroform is removed by distillation.

-

The remaining aqueous solution is acidified (e.g., with dilute sulfuric acid) to precipitate the crude product.

-

The product mixture is then subjected to purification, typically steam distillation or column chromatography, to isolate the various isomers.

The Duff Reaction (Hexamethylenetetramine Formylation)

The Duff reaction provides an alternative route for the formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or glycerol/boric acid.[7][8] This method is noted for its preference for ortho-formylation.[7]

Reaction Principle and Mechanism: The mechanism involves the reaction of the phenol with protonated HMTA, which acts as an electrophile.[7] The initial addition to the aromatic ring forms a benzylamine-type intermediate. Subsequent intramolecular redox reactions and hydrolysis upon acidic workup generate the aldehyde.[7] For m-cresol, the reaction would be expected to yield a mixture of isomers, with formylation occurring ortho and para to the powerful hydroxyl directing group.

Generalized Experimental Protocol:

-

m-Cresol and hexamethylenetetramine are dissolved in a suitable acidic medium (e.g., glacial acetic acid).[9]

-

The mixture is heated to reflux (around 110-120°C) for several hours.[8][9]

-

The reaction mixture is cooled and then hydrolyzed by adding a dilute aqueous acid solution (e.g., HCl or H₂SO₄) and heating.[7]

-

The product is typically isolated by steam distillation or solvent extraction from the acidified reaction mixture.

-

Purification by recrystallization or chromatography is necessary to separate the isomeric products.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[10][11] It employs a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[11][12]

Reaction Principle and Mechanism:

-

Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[11][13]

-

Electrophilic Aromatic Substitution: The electron-rich m-cresol attacks the Vilsmeier reagent.[11] The hydroxyl group strongly activates the ring, directing the substitution to the ortho and para positions.

-

Hydrolysis: The resulting iminium intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[10]

The Vilsmeier-Haack reagent is a milder electrophile compared to the intermediates in the Reimer-Tiemann reaction, which can sometimes lead to better selectivity.[13] However, with m-cresol, a mixture of isomers is still expected.

Detailed Experimental Protocol:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining a low temperature.

-

Reaction with m-Cresol: After the addition of POCl₃ is complete, add a solution of m-cresol in DMF to the prepared Vilsmeier reagent.

-

Heating: The reaction mixture is then heated (e.g., 60-80°C) for several hours to drive the reaction to completion.

-

Hydrolysis: Cool the reaction mixture and pour it cautiously onto crushed ice. Neutralize the mixture with a base (e.g., sodium hydroxide or sodium acetate solution) until it is alkaline.[11]

-

Workup: Heat the neutralized mixture for a short period to complete the hydrolysis of the intermediate.

-

Isolation and Purification: Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Alternative and Modern Approaches

While direct formylation of m-cresol is common, other routes exist, often providing better regioselectivity.

Synthesis from 3,5-Dimethylphenol

A more controlled approach involves the selective oxidation of one methyl group of 3,5-dimethylphenol. This avoids the isomeric mixture issues inherent in formylating m-cresol.

Reaction Principle: This pathway relies on the selective oxidation of a benzylic methyl group to an aldehyde. Various oxidizing agents can be employed, and catalytic methods are often preferred for their efficiency and selectivity. For instance, cobalt-catalyzed aerobic oxidation has been reported for similar transformations.[14] Another approach uses copper-mediated oxidation.[15]

Generalized Experimental Protocol (Based on Analogy):

-

A mixture of 3,5-dimethylphenol, a suitable catalyst (e.g., a cobalt or copper salt), and a base (e.g., NaOH) is prepared in a solvent like ethylene glycol/water.[14]

-

Oxygen is bubbled through the stirred reaction mixture at an elevated temperature (e.g., 50°C) for several hours.[14]

-

Upon completion, the reaction is quenched, acidified, and the product is extracted with an organic solvent.[14]

-

The crude product is purified by column chromatography to yield this compound.[14]

Comparative Analysis of Synthesis Pathways

| Method | Starting Material | Key Reagents | Typical Yield | Selectivity | Advantages | Disadvantages |

| Reimer-Tiemann | m-Cresol | CHCl₃, NaOH | Low to Moderate | Poor (isomer mixture) | Uses readily available reagents.[4] | Harsh basic conditions, use of toxic chloroform, poor selectivity.[2] |

| Duff Reaction | m-Cresol | Hexamethylenetetramine, Acid | Low to Moderate | Moderate (mainly ortho) | Avoids chlorinated solvents. | Often low yields, requires high temperatures.[7] |

| Vilsmeier-Haack | m-Cresol | DMF, POCl₃ | Moderate to Good | Moderate (ortho/para) | Milder conditions than Reimer-Tiemann.[13] | Use of corrosive POCl₃, isomeric mixtures. |

| Oxidation | 3,5-Dimethylphenol | O₂, Metal Catalyst | Good to Excellent | Excellent | High regioselectivity, potentially greener methods.[14][15] | Requires a more advanced starting material. |

Experimental Workflow and Visualization

A representative workflow for the synthesis via the Vilsmeier-Haack reaction, a common and relatively high-yielding method, is depicted below.

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Conclusion

The synthesis of this compound can be achieved through several established formylation reactions. The choice of pathway represents a trade-off between starting material availability, reagent cost and toxicity, and the desired regioselectivity. While classical methods like the Reimer-Tiemann and Duff reactions are well-documented, they often suffer from low yields and the formation of isomeric byproducts when applied to m-cresol. The Vilsmeier-Haack reaction offers a more controlled alternative. For applications demanding high purity and regiochemical integrity, multi-step sequences starting from precursors like 3,5-dimethylphenol, followed by selective oxidation, present a superior strategy despite the increased step count. Future research may focus on developing more selective and environmentally benign catalytic systems for the direct formylation of substituted phenols.

References

- Duff reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Duff_reaction]

- Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. [URL: https://www.nrochemistry.com/reimer-tiemann-reaction/]

- Reimer–Tiemann reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction]

- Vilsmeier-Haack Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]

- Vilsmeier-Haack Reaction - NROChemistry. [URL: https://www.nrochemistry.com/vilsmeier-haack-reaction/]

- Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. [URL: https://www.allen.ac.in/inspiration/reimer-tiemann-reaction-mechanism/]

- Duff Reaction - SynArchive. [URL: https://www.synarchive.com/named-reactions/duff-reaction]

- Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-4-hydroxy-5-isopropyl-2-methylbenzaldehyde-thymol-aldehyde_fig1_349470712]

- Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR. [URL: https://jocpr.com/vol4-iss1-2012/JCPR-2012-4-1-499-509.pdf]

- Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions - Scirp.org. [URL: https://www.scirp.

- Vilsmeier-Haack Reaction - Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]

- Reimer-Tiemann reaction - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Reimer-Tiemann_reaction.html]

- Reimer Tiemann Reaction Mechanism - BYJU'S. [URL: https://byjus.com/chemistry/reimer-tiemann-reaction-mechanism/]

- 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/2233-18-3.htm]

- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics - Benchchem. [URL: https://www.benchchem.com/synthesis/2-hydroxy-5-methyl-3-nitrobenzaldehyde]

- Benzaldehyde, m-hydroxy - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0453]

- Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. [URL: https://scholarworks.uni.edu/etd/510]

- A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Mono and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Formylation - Wikipedia. [URL: https://en.wikipedia.

Sources

- 1. Formylation - Wikipedia [en.wikipedia.org]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. byjus.com [byjus.com]

- 6. Reimer-Tiemann_reaction [chemeurope.com]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. researchgate.net [researchgate.net]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. jocpr.com [jocpr.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

3-Hydroxy-5-methylbenzaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy-5-methylbenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 60549-26-0) is a substituted aromatic aldehyde that serves as a versatile intermediate in synthetic organic chemistry.[1][2] Its unique arrangement of hydroxyl, methyl, and aldehyde functional groups on the benzene ring provides a platform for diverse chemical transformations, making it a valuable building block in the synthesis of complex molecules and fine chemicals. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, prominent synthetic methodologies, and key reactivity patterns. Furthermore, it details established safety and handling protocols to ensure its proper use in a laboratory setting.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 5-hydroxy-m-tolualdehyde, is a solid at room temperature.[1][3] Its core structure consists of a benzaldehyde scaffold with a hydroxyl group at position 3 and a methyl group at position 5. This substitution pattern dictates its reactivity and physical characteristics.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 60549-26-0 | [1][2][3] |

| Molecular Formula | C₈H₈O₂ | [1][2] |

| Molecular Weight | 136.15 g/mol | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1)O)C=O | [1] |

| InChIKey | BTLHCFVCIGAAPF-UHFFFAOYSA-N | [1][3] |

| Physical Form | Solid | [3] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Predicted pKa | 9.35 ± 0.10 | [2] |

Spectroscopic Profile for Structural Elucidation

The unambiguous characterization of this compound relies on standard spectroscopic techniques. While a comprehensive public database of its spectra is limited, its structural features allow for a precise prediction of its spectroscopic signature.

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show:

-

Aldehyde Proton (CHO): A distinct singlet in the downfield region, typically between δ 9.8 and 10.1 ppm.

-

Phenolic Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often observed between δ 5.0 and 9.5 ppm.

-

Aromatic Protons (Ar-H): Three protons on the aromatic ring, appearing as distinct singlets or finely coupled multiplets in the range of δ 6.8 to 7.5 ppm.

-

Methyl Protons (CH₃): A sharp singlet around δ 2.3 ppm.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework:

-

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 190 to 195 ppm.[4]

-

Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 110 and 160 ppm. The carbons attached to the oxygen (C-OH) and the methyl group (C-CH₃) will have characteristic shifts.

-

Methyl Carbon (CH₃): A signal in the aliphatic region, typically around δ 20-22 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum is defined by the vibrational frequencies of its functional groups:

-

O-H Stretch: A prominent, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the aldehyde carbonyl group.

-

C=C Stretches: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum would show:

-

Molecular Ion Peak (M⁺): A clear peak at an m/z ratio of 136, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation: A significant fragment at m/z 135 ([M-H]⁺) due to the loss of a hydrogen atom from the aldehyde is expected. Another characteristic fragment would be observed at m/z 107 ([M-CHO]⁺) from the loss of the formyl group.

Synthesis and Manufacturing Insights

The synthesis of this compound hinges on the regioselective formylation of 3-methylphenol (m-cresol). The challenge lies in directing the aldehyde group to the C1 position, navigating the directing effects of the existing hydroxyl and methyl groups. Several classical and modern organic reactions can be employed.

Ortho-Formylation of Phenols

Formylation reactions that introduce an aldehyde group ortho to a phenolic hydroxyl are the most direct routes.

The Duff Reaction: This method utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium like acetic or trifluoroacetic acid.[5][6] The reaction proceeds via the formation of an iminium ion intermediate that acts as the electrophile.[7] While it strongly favors ortho-formylation, the Duff reaction is often noted for being inefficient and can result in low yields.[5][8]

Caption: General workflow of the Duff Reaction for synthesizing this compound.

The Reimer-Tiemann Reaction: This reaction involves treating a phenol with chloroform in the presence of a strong base like sodium hydroxide.[9][10] The electrophilic species is dichlorocarbene, which attacks the electron-rich aromatic ring, primarily at the ortho position, to form a dichloromethyl intermediate that is subsequently hydrolyzed to the aldehyde.[11]

Magnesium-Mediated Formylation: More contemporary and efficient methods achieve ortho-specific formylation using paraformaldehyde in the presence of magnesium chloride and a non-nucleophilic base like triethylamine.[12][13] This approach often provides excellent yields and high regioselectivity.[13] The magnesium ion is believed to be crucial, coordinating with both the phenoxide and formaldehyde to facilitate a directed electrophilic attack on the ortho position.[14]

Chemical Reactivity and Derivatization Potential

The trifunctional nature of this compound makes it a highly useful synthetic intermediate. Its reactivity is centered around the aldehyde, the phenolic hydroxyl, and the activated aromatic ring.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 3-hydroxy-5-methylbenzoic acid using standard oxidizing agents (e.g., KMnO₄, Jones reagent).

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol, (3-hydroxy-5-methylphenyl)methanol, using reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: The aldehyde is an excellent electrophile for condensation with primary amines to form Schiff bases (imines). This reactivity is a cornerstone of its application in building more complex molecules for drug discovery.[15]

Reactions of the Phenolic Hydroxyl Group

-

Alkylation/Acylation: The hydroxyl group can be converted to an ether or an ester through Williamson ether synthesis or reaction with acyl chlorides/anhydrides, respectively. This is often done to protect the hydroxyl group during subsequent reactions.

-

Acidity: As a phenol, the hydroxyl proton is acidic and can be removed by bases to form a phenoxide, which is a potent nucleophile.

Electrophilic Aromatic Substitution

The aromatic ring is activated towards further electrophilic substitution by the strong ortho, para-directing hydroxyl group and the weaker ortho, para-directing methyl group. The positions ortho and para to the hydroxyl group (C2, C4, and C6) are the most activated sites for reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation.

Caption: Key reactive pathways of this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. According to the Globally Harmonized System (GHS), this compound is classified with several hazards.[1]

-

Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 or NIOSH standards.[16][17]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[18]

-

Exposure Controls: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[16] If inhaled, move to fresh air.[18]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at room temperature.[3]

References

- Duff, J. C.; Bills, E. J. (1932). "273. Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3- and 5-aldehydosalicylic acids". J. Chem. Soc.: 1987. ()

- Klumpp, D. A. et al. "ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances". Synthesis. ()

- "A theoretical study of the Duff reaction: insights into its selectivity". Organic & Biomolecular Chemistry (RSC Publishing). ()

- "Organic Chemistry – Specific Name Reactions". Grade 12 Chemistry Notes. ()

- "Duff reaction". Wikipedia. ()

- "ortho-Formylation of phenols". Organic Syntheses Procedure. ()

- "Duff Reaction Mechanism | Organic Chemistry". YouTube. ()

- "this compound".

- "A reaction of phenol with chloroform in presence of sodium hydroxide to form salicylaldehyde is known as ______.". Shaalaa.com. ()

- "Convenient Method for the ortho-Formylation of Phenols". Acta Chemica Scandinavica. ()

- "New Opportunities with the Duff Reaction". The Journal of Organic Chemistry. ()

- "Magnesium-mediated ortho-Specific Formylation and Formaldoximation of Phenols". Sciencemadness.org. ()

- "Riemer – Tiemann Reaction| Salicylaldehyde | Reaction of phenol with chloroform| Class-12". YouTube. ()

- "what happens when phenol reacts with chloroform and NAOH followed by hydrolysis??". askIITians. ()

- "this compound 60549-26-0 wiki". Guidechem. ()

- "SAFETY D

- "Safety D

- "material safety data sheet sds/msds". CDH Fine Chemical. ()

- "Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics". Benchchem. ()

- "this compound | 60549-26-0". Sigma-Aldrich. ()

- "Electronic Supplementary Information". The Royal Society of Chemistry. ()

Sources

- 1. This compound | C8H8O2 | CID 12293123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 60549-26-0 [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Duff reaction [a.osmarks.net]

- 8. m.youtube.com [m.youtube.com]

- 9. kvmwai.edu.in [kvmwai.edu.in]

- 10. shaalaa.com [shaalaa.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. sciencemadness.org [sciencemadness.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 3-Hydroxy-5-methylbenzaldehyde (CAS: 60549-26-0) for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold in Chemical Synthesis

3-Hydroxy-5-methylbenzaldehyde, with the CAS number 60549-26-0, is a substituted aromatic aldehyde that serves as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its unique trifunctional arrangement—a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-donating methyl group on a benzene ring—renders it a valuable building block for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development. The strategic positioning of its functional groups allows for a diverse array of chemical transformations, making it a sought-after precursor for fine chemicals, pharmaceuticals, and other specialty materials.[3][4]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this compound in a laboratory setting.

| Property | Value | Source |

| CAS Number | 60549-26-0 | [1][5] |

| Molecular Formula | C₈H₈O₂ | [1][2][5] |

| Molecular Weight | 136.15 g/mol | [2][5] |

| Appearance | Solid | |

| pKa (Predicted) | 9.35 ± 0.10 | [1] |

| InChI Key | BTLHCFVCIGAAPF-UHFFFAOYSA-N | [2] |

Safety and Handling: this compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Strategic Synthesis: Pathways to a Key Intermediate

The synthesis of this compound is not as extensively documented as that of some of its isomers. However, established methods for the formylation of phenols provide reliable and adaptable routes. The choice of synthetic strategy often depends on the desired regioselectivity and the availability of starting materials. The most plausible and industrially scalable approach involves the direct formylation of m-cresol (3-methylphenol).

The Reimer-Tiemann Reaction: A Classic Approach

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[6][7][8][9] When applied to m-cresol, this reaction is expected to yield a mixture of isomers, including 2-hydroxy-4-methylbenzaldehyde and 4-hydroxy-2-methylbenzaldehyde, with the desired this compound potentially being a minor product due to steric and electronic factors. The reaction proceeds through the formation of a dichlorocarbene intermediate.[7][10]

The Duff Reaction: Ortho-Formylation with Hexamethylenetetramine

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically glycerol and boric acid or trifluoroacetic acid.[9][11][12][13][14] This method also predominantly yields the ortho-formylated product.[9] For m-cresol, the major product is reported to be 2-hydroxy-4-methylbenzaldehyde.[11] While not ideal for producing the target molecule as the primary product, it is a viable, albeit often low-yielding, alternative.[14]

Magnesium Chloride-Mediated Formylation: A High-Yield, Regioselective Method

A more contemporary and highly efficient method for the ortho-formylation of phenols employs paraformaldehyde in the presence of magnesium chloride and triethylamine.[15][16][17] This reaction is known for its high regioselectivity for the ortho position and generally provides good to excellent yields. While direct application to m-cresol would favor formylation at the 2- and 6-positions, careful optimization of reaction conditions could potentially influence the isomeric ratio.

Proposed Optimized Protocol for the Synthesis of this compound:

This protocol is adapted from the general procedure for the ortho-formylation of phenols using magnesium chloride and paraformaldehyde, with modifications to potentially favor the formation of the desired isomer through kinetic control at lower temperatures.[15][17]

Materials:

-

m-Cresol

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Paraformaldehyde

-

Triethylamine (Et₃N)

-

Anhydrous Acetonitrile (CH₃CN)

-

Hydrochloric Acid (1 M)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, add anhydrous MgCl₂ (1.5 equivalents) and paraformaldehyde (3 equivalents).

-

Add anhydrous acetonitrile to the flask, followed by the dropwise addition of triethylamine (2.5 equivalents) under an argon atmosphere.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add m-cresol (1 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

-

A singlet for the aldehydic proton (~9.9 ppm).

-

A singlet for the phenolic hydroxyl proton (variable, ~5-7 ppm, exchangeable with D₂O).

-

Three aromatic protons appearing as singlets or narrow multiplets in the range of 7.0-7.5 ppm.

-

A singlet for the methyl protons (~2.4 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The predicted ¹³C NMR spectrum in CDCl₃ would show eight distinct signals:

-

The aldehydic carbon (~192 ppm).

-

Aromatic carbons attached to the hydroxyl and aldehyde groups (~156 ppm and ~138 ppm, respectively).

-

The aromatic carbon attached to the methyl group (~140 ppm).

-

Three other aromatic carbons (~115-130 ppm).

-

The methyl carbon (~21 ppm).

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands:

-

A broad O-H stretching band for the hydroxyl group (~3300 cm⁻¹).

-

A strong C=O stretching band for the aldehyde group (~1680 cm⁻¹).

-

C-H stretching bands for the aromatic and methyl groups (~3000-3100 cm⁻¹ and ~2900-3000 cm⁻¹, respectively).

-

C=C stretching bands for the aromatic ring (~1600 and ~1470 cm⁻¹).

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 136, corresponding to the molecular weight of the compound.[2][20] Common fragmentation patterns would include the loss of the aldehydic proton (M-1) and the formyl group (M-29).

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its three functional groups.

-

The Aldehyde Group: This is the primary site for nucleophilic addition and condensation reactions. It readily reacts with amines to form Schiff bases (imines), with alcohols to form acetals, and undergoes Wittig and Horner-Wadsworth-Emmons reactions to form alkenes. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

-

The Hydroxyl Group: As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated with a suitable base. It can undergo O-alkylation, O-acylation, and other derivatization reactions. The hydroxyl group also acts as an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, although the positions are sterically hindered.

-

The Methyl Group: This electron-donating group further activates the aromatic ring towards electrophilic substitution.

Applications in Drug Discovery and Medicinal Chemistry

Hydroxybenzaldehydes are valuable precursors in the synthesis of a wide range of biologically active compounds.[4][21] Their ability to participate in multi-component reactions and serve as scaffolds for building molecular diversity makes them attractive starting materials in drug discovery programs.

While specific examples detailing the use of this compound in the synthesis of marketed drugs are not abundant in the public domain, its structural motifs are present in numerous bioactive molecules. For instance, substituted hydroxybenzaldehydes are key intermediates in the synthesis of:

-

Chalcones and Flavonoids: These classes of compounds exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.

-

Schiff Bases: Many Schiff base derivatives of hydroxybenzaldehydes have been investigated for their antibacterial, antifungal, and antitumor activities.[4]

-

Coumarins: These heterocyclic compounds are known for their anticoagulant, anti-inflammatory, and antiviral properties.

The unique substitution pattern of this compound offers a distinct advantage in tailoring the steric and electronic properties of target molecules, which can significantly impact their biological activity and pharmacokinetic profiles. Its utility as a building block for creating libraries of novel compounds for high-throughput screening is a key area of interest for medicinal chemists.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis, particularly in the realm of drug discovery and development. While its direct synthesis requires careful control of regioselectivity, established formylation methodologies can be adapted to produce this compound. Its rich reactivity, stemming from the aldehyde, hydroxyl, and methyl functionalities, provides a gateway to a diverse range of complex molecular structures. For researchers and scientists, a thorough understanding of its synthesis, characterization, and reactivity is essential for unlocking its full potential as a strategic building block in the quest for novel therapeutic agents and functional materials.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Wikipedia. Reimer–Tiemann reaction. [Link]

-

NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]

-

UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

- Duff Reaction. Principle.

-

Sciencemadness.org. the reimer-tiemann reaction. [Link]

-

Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

-

Wikipedia. Duff reaction. [Link]

-

Organic Syntheses. ortho-Formylation of phenols. [Link]

-

J&K Scientific LLC. Reimer-Tiemann Reaction. [Link]

-

Duff reaction. Duff reaction. [Link]

-

ResearchGate. ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

- Google Patents.

-

Convenient Method for the ortho-Formylation of Phenols. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). [Link]

-

PubChem. This compound | C8H8O2 | CID 12293123. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

SpectraBase. 3-Hydroxymethyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChemLite. This compound (C8H8O2). [Link]

-

OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

-

NIST. Benzaldehyde, 3-hydroxy-. [Link]

-

ResearchGate. Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). [Link]

-

PubChem. 3-(2-Hydroxy-5-methylbenzoyl)-5-methylbenzaldehyde. [Link]

-

Chemical Synthesis Database. 2-hydroxy-5-iodo-3-methylbenzaldehyde. [Link]

-

NIST. Benzaldehyde, 3-hydroxy-. [Link]

-

Organic Syntheses. Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H8O2 | CID 12293123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 60549-26-0: this compound [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 9. Duff reaction - Wikipedia [en.wikipedia.org]

- 10. jk-sci.com [jk-sci.com]

- 11. scholarworks.uni.edu [scholarworks.uni.edu]

- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Duff reaction [a.osmarks.net]

- 14. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

- 20. Benzaldehyde, 3-hydroxy- [webbook.nist.gov]

- 21. oiccpress.com [oiccpress.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Hydroxy-5-methylbenzaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Hydroxy-5-methylbenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, supported by established principles of NMR spectroscopy.

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules.[1] ¹H NMR, specifically, provides detailed information about the hydrogen atoms (protons) in a molecule, including their chemical environment, proximity to other protons, and their quantitative ratios. This information is critical for confirming the identity and purity of synthesized compounds, such as this compound, a key intermediate in various chemical syntheses.

The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups decrease this density, "deshielding" the proton and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value).[1][2] The splitting of a proton's signal, or its multiplicity, is determined by the number of neighboring, non-equivalent protons, following the n+1 rule. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled protons and is dependent on the number of bonds and the geometry separating them.[3][4][5]

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum of this compound, we must first analyze its molecular structure and identify the distinct proton environments.

Figure 1: Structure of this compound with proton labeling.

The molecule possesses five distinct proton environments:

-

Hₐ (Aldehyde Proton): The proton attached to the carbonyl carbon.

-

H₂ (Aromatic Proton): The proton at position 2 of the benzene ring.

-

H₄ (Aromatic Proton): The proton at position 4 of the benzene ring.

-

H₆ (Aromatic Proton): The proton at position 6 of the benzene ring.

-

-CH₃ (Methyl Protons): The three equivalent protons of the methyl group.

-

-OH (Hydroxyl Proton): The proton of the hydroxyl group.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum is based on the analysis of substituent effects, coupling interactions, and typical chemical shift ranges for similar compounds.[6][7]

Chemical Shifts (δ)

-

Aldehyde Proton (Hₐ): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the carbonyl group and the anisotropic effect of the benzene ring. Its signal is expected to appear far downfield, typically in the range of δ 9.8 - 10.0 ppm .[8][9]

-

Aromatic Protons (H₂, H₄, H₆):

-

The hydroxyl (-OH) group is an activating, electron-donating group, which shields the ortho and para positions.

-

The aldehyde (-CHO) group is a deactivating, electron-withdrawing group, deshielding the ortho and para positions.[1]

-

The methyl (-CH₃) group is a weakly activating, electron-donating group.

-

H₂: This proton is ortho to the electron-withdrawing aldehyde group and meta to the electron-donating hydroxyl and methyl groups. The deshielding effect of the aldehyde group will be dominant, placing its signal downfield.

-

H₄: This proton is para to the aldehyde group and ortho to both the hydroxyl and methyl groups. The shielding effects of the hydroxyl and methyl groups will counteract the deshielding from the aldehyde, shifting this proton upfield relative to H₂ and H₆.

-

H₆: This proton is ortho to the aldehyde group and meta to the hydroxyl and methyl groups, similar to H₂.

-

Therefore, the expected order of chemical shifts for the aromatic protons is H₂ ≈ H₆ > H₄ . These protons will typically resonate in the range of δ 7.0 - 7.8 ppm .[2][10]

-

-

Methyl Protons (-CH₃): The protons of the methyl group are attached to the aromatic ring and will appear in the typical range for aryl methyl groups, around δ 2.3 - 2.5 ppm .

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[10][11][12] In a non-protic solvent like CDCl₃, it is expected to appear as a broad singlet in the range of δ 4.0 - 7.0 ppm .[13]

Multiplicity and Coupling Constants (J)

-

Aldehyde Proton (Hₐ): This proton has no adjacent non-equivalent protons, so it will appear as a singlet (s) .

-

Aromatic Protons (H₂, H₄, H₆):

-

These protons will exhibit meta-coupling. Meta-coupling constants (⁴J) in aromatic systems are typically small, in the range of 2-3 Hz .[3][5]

-

H₂ is coupled to H₄ and H₆. It will appear as a triplet (t) or a more complex multiplet if the coupling constants are different.

-

H₄ is coupled to H₂ and H₆. It will also appear as a triplet (t) or a multiplet.

-

H₆ is coupled to H₂ and H₄. It will appear as a triplet (t) or a multiplet.

-

-

Methyl Protons (-CH₃): These protons have no adjacent non-equivalent protons, so they will appear as a singlet (s) .

-

Hydroxyl Proton (-OH): Due to rapid chemical exchange, the hydroxyl proton typically does not couple with other protons and appears as a broad singlet (br s) .[10][13] This can be confirmed by a D₂O shake experiment, where the -OH peak disappears.[10][13]

Integration

The relative areas under each peak correspond to the number of protons giving rise to the signal. For this compound, the expected integration ratio is: Hₐ : H₂ : H₄ : H₆ : -CH₃ : -OH = 1 : 1 : 1 : 1 : 3 : 1

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound.

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ (CHO) | 9.8 - 10.0 | Singlet (s) | - | 1H |

| H₂, H₆ (Aromatic) | ~7.3 - 7.6 | Multiplet (m) | ⁴J ≈ 2-3 | 2H |

| H₄ (Aromatic) | ~7.0 - 7.2 | Multiplet (m) | ⁴J ≈ 2-3 | 1H |

| -OH | 4.0 - 7.0 (variable) | Broad Singlet (br s) | - | 1H |

| -CH₃ | 2.3 - 2.5 | Singlet (s) | - | 3H |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (δ 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

-

Shimming: Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. By analyzing the chemical shifts, multiplicities, and integration of the signals, one can confidently assign each proton to its specific location within the molecule. The characteristic downfield singlet of the aldehyde proton, the distinct signals of the aromatic protons influenced by the substituents, and the upfield singlet of the methyl group provide a unique spectral fingerprint for this compound. This guide serves as a comprehensive resource for researchers in the accurate interpretation of this important analytical data.

References

- BenchChem Technical Support Team. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.

- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.

- Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (n.d.). Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, Oxford Academic.

- Chemistry LibreTexts. (2020, April 29). 20.

- (n.d.).

- American Chemical Society. (n.d.).

- AIP Publishing. (n.d.). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics.

- NIH. (n.d.).

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.

- (2023, May 15). NMR 5: Coupling Constants. YouTube.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- Canadian Science Publishing. (n.d.). THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS.

- (2021, October 6).

- (2016, January 14).

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- NIH. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637).

- MDPI. (n.d.).

- SpectraBase. (n.d.). Benzaldehyde - Optional[1H NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 3-Hydroxymethyl-benzaldehyde.

- ChemicalBook. (n.d.). Benzaldehyde(100-52-7) 1H NMR spectrum.

- IQ-USP. (n.d.). Chemical Shifts 1H-NMR.

- NIH PubChem. (n.d.). This compound.

- ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.

- ResearchGate. (n.d.).

- PubChemLite. (n.d.). This compound (C8H8O2).

- NIH PubChem. (n.d.). 3-(2-Hydroxy-5-methylbenzoyl)-5-methylbenzaldehyde.

- NIH PubChem. (n.d.). Benzaldehyde, 2-hydroxy-5-methyl-.

- NIH PubChem. (n.d.). 3-Hydroxy-4-methylbenzaldehyde.

- NIH PubChem. (n.d.). 2-Hydroxy-3-methoxy-5-methylbenzaldehyde.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectrabase.com [spectrabase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

13C NMR chemical shifts of 3-Hydroxy-5-methylbenzaldehyde

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Hydroxy-5-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS No: 60549-26-0).[1] Intended for researchers, chemists, and professionals in drug development, this document delves into the assignment of chemical shifts, the underlying electronic factors governing these shifts, and a standardized protocol for spectral acquisition. By integrating theoretical principles with practical insights, this guide serves as an essential reference for the structural elucidation and characterization of this and related substituted aromatic compounds.

Introduction: The Role of ¹³C NMR in Structural Elucidation

This compound is a substituted aromatic aldehyde whose utility spans organic synthesis and materials science. The precise arrangement of its functional groups—hydroxyl, methyl, and aldehyde—on the benzene ring dictates its chemical reactivity and physical properties. Unambiguous structural confirmation is paramount, and ¹³C NMR spectroscopy stands as one of the most powerful analytical techniques for this purpose.

Unlike ¹H NMR, which provides information on the proton environment, ¹³C NMR directly probes the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or resonance, in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to factors such as hybridization, substituent effects, and resonance, providing a detailed fingerprint of the molecule's structure.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the ¹³C NMR spectrum, the carbon atoms of this compound are numbered systematically as shown in the diagram below. This numbering convention will be used for all spectral assignments throughout this guide.

Figure 1: Molecular Structure and Carbon Numbering of this compound.

Predicted ¹³C NMR Spectral Data

While experimental spectral data for every compound is not always available in public databases, chemical shifts can be accurately predicted using computational algorithms and databases of known substituent effects.[2][3][4] The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in CDCl₃, a common NMR solvent.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Key Influences |

| C7 (CHO) | 192.5 | Aldehyde Carbonyl | Highly deshielded by double-bonded oxygen. |

| C3 (-OH) | 156.0 | Aromatic (ipso- to -OH) | Deshielded by electronegative oxygen atom. |

| C5 (-CH₃) | 140.1 | Aromatic (ipso- to -CH₃) | Quaternary carbon, deshielded by substitution. |

| C1 (-CHO) | 138.0 | Aromatic (ipso- to -CHO) | Deshielded by electron-withdrawing CHO group. |

| C4 | 123.5 | Aromatic (CH) | Influenced by -OH and -CH₃ groups. |

| C6 | 122.0 | Aromatic (CH) | Influenced by -CHO and -OH groups. |

| C2 | 112.8 | Aromatic (CH) | Shielded by resonance effect of -OH group. |

| C8 (-CH₃) | 21.0 | Methyl (sp³) | Typical upfield shift for alkyl carbons. |

| Disclaimer: These values are predicted using established algorithms from NMRDB.org and may vary slightly from experimental results.[2] |

Scientific Interpretation of the Spectrum: Causality of Chemical Shifts

The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom. The interplay of inductive and resonance effects from the three different substituents provides a logical and self-validating assignment system.

The Downfield Region: Carbonyl and Oxygen-Bearing Carbons

-

C7 (Aldehyde Carbonyl, δ ≈ 192.5 ppm): The resonance for the aldehyde carbon is the furthest downfield, a characteristic feature for carbonyl groups in aldehydes (typically 190-200 ppm).[5] This significant deshielding is caused by two factors: the high electronegativity of the double-bonded oxygen atom, which withdraws electron density (inductive effect), and the sp² hybridization of the carbon.

-

C3 (Phenolic Carbon, δ ≈ 156.0 ppm): The carbon directly attached to the hydroxyl group (ipso-carbon) is significantly deshielded. The primary cause is the strong inductive effect of the highly electronegative oxygen atom, which pulls electron density away from C3.

The Aromatic Region: A Study in Substituent Effects

The chemical shifts of the remaining aromatic carbons (C1, C2, C4, C5, C6) are determined by the combined electronic effects of the aldehyde (-CHO), hydroxyl (-OH), and methyl (-CH₃) groups.

-

Inductive Effects: An atom's electronegativity pulls electron density away from adjacent atoms through sigma bonds, causing a deshielding (downfield) effect. The aldehyde and hydroxyl groups both exert an inductive pull on the ring.

-

Resonance Effects: Electron density is delocalized through the π-system of the aromatic ring. The -OH group is a strong resonance donor (activating), increasing electron density at the ortho and para positions (C2, C4, C6), causing a shielding (upfield) effect. Conversely, the -CHO group is a strong resonance withdrawer (deactivating), decreasing electron density at the ortho and para positions (C2, C6), causing a deshielding (downfield) effect.

Assignment Rationale:

-

C5 (δ ≈ 140.1 ppm) & C1 (δ ≈ 138.0 ppm): These are the two quaternary aromatic carbons not attached to oxygen. Their downfield shifts are characteristic of substituted carbons within an aromatic ring. C5 is ipso to the weakly electron-donating methyl group, while C1 is ipso to the strongly electron-withdrawing aldehyde group.

-

C4 (δ ≈ 123.5 ppm), C6 (δ ≈ 122.0 ppm), C2 (δ ≈ 112.8 ppm): These are the three aromatic carbons bonded to hydrogen. Their relative shifts are explained by their positions relative to the functional groups:

-

C2 is ortho to the aldehyde and ortho to the hydroxyl group. The strong shielding resonance effect from the -OH group dominates, pushing this signal significantly upfield.

-

C6 is also ortho to the aldehyde and para to the methyl group. It is primarily influenced by the deshielding effect of the aldehyde.

-

C4 is para to the aldehyde and ortho to both the hydroxyl and methyl groups. Its shift is a complex balance of these competing effects.

-

The Upfield Region: The Methyl Carbon

-

C8 (Methyl Carbon, δ ≈ 21.0 ppm): This sp³-hybridized carbon appears in the typical upfield alkyl region (10-30 ppm).[5] Being shielded by its attached hydrogen atoms and removed from the direct influence of the ring's π-system and electronegative atoms, it has the lowest chemical shift.

Experimental Protocol for ¹³C NMR Acquisition

To ensure the acquisition of high-quality, reproducible ¹³C NMR data, a standardized experimental protocol is essential. The following workflow represents a field-proven methodology.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 15-25 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup & Calibration:

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

-

-

Acquisition Parameters (for a 500 MHz Spectrometer):

-

Experiment: Standard ¹³C observation with proton decoupling (e.g., zgpg30).

-

Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.

-

Spectral Width: ~240 ppm (from -10 to 230 ppm) to cover the entire expected range of chemical shifts.

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2.0 seconds. This delay is crucial for allowing carbons to relax, although quantitative analysis would require a much longer delay.

-

Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. The low natural abundance of ¹³C (1.1%) necessitates signal averaging over many scans.

-

-

Data Processing:

-

Apply an exponential window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into a frequency-domain spectrum.

-

Phase the spectrum manually to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Identify and label the peak positions.

-

Workflow Visualization

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-Hydroxy-5-methylbenzaldehyde

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-Hydroxy-5-methylbenzaldehyde (C₈H₈O₂). It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize Fourier Transform Infrared (FTIR) spectroscopy for structural elucidation and compound identification. We will delve into the theoretical principles governing the vibrational modes of this molecule, provide detailed experimental protocols for sample analysis, and offer a thorough interpretation of its expected IR spectrum.

Introduction: The Vibrational Signature of a Multifunctional Aromatic

This compound is a fascinating molecule for spectroscopic analysis, presenting a unique combination of functional groups that each contribute distinct features to its infrared spectrum. The molecule, with a molecular weight of 136.15 g/mol , incorporates a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH₃) group, and an aldehyde (-CHO) group.[1] This trisubstituted aromatic structure gives rise to a complex and highly characteristic IR spectrum, which serves as a unique molecular "fingerprint."[2][3]

Understanding the IR spectrum of this compound is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. The spectrum is fundamentally a plot of absorbed infrared radiation versus wavenumber (cm⁻¹) and reveals the specific vibrational frequencies of the bonds within the molecule. These frequencies are determined by the bond strength, the mass of the bonded atoms, and the overall molecular geometry.

This guide will systematically deconstruct the expected IR spectrum by examining the contributions of each functional moiety: the phenolic hydroxyl group, the aromatic aldehyde, the methyl group, and the substitution pattern of the benzene ring itself.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of this compound can be logically dissected into several key regions, each dominated by the vibrations of specific functional groups. The interplay of electronic effects—such as resonance and induction—and intermolecular forces, particularly hydrogen bonding, significantly influences the precise position and shape of the absorption bands.

The Hydroxyl (-OH) Group Vibrations

The phenolic -OH group is one of the most prominent reporters in the IR spectrum. Its primary vibration is the O-H stretching mode.

-

O-H Stretch (Broadband, ~3550-3200 cm⁻¹): In a condensed phase (solid or pure liquid), the hydroxyl group of this compound will participate in intermolecular hydrogen bonding. This interaction weakens the O-H bond, causing its stretching frequency to shift to a lower wavenumber and the absorption band to become exceptionally broad.[4][5][6] The broadness is a direct consequence of the diverse population of hydrogen-bonded states within the sample.[7] A free, non-hydrogen-bonded O-H stretch, which might be observed in a very dilute solution in a non-polar solvent, would appear as a sharp, weaker peak around 3600 cm⁻¹.[4]

-

C-O Stretch (~1260-1140 cm⁻¹): The stretching vibration of the carbon-oxygen single bond in the phenol moiety gives rise to a strong absorption band. For phenols, this peak typically appears at a higher wavenumber compared to aliphatic alcohols due to the increased bond strength from resonance with the aromatic ring.[5][6]

The Aromatic Aldehyde (-CHO) Group Vibrations

The aldehyde group provides several highly diagnostic peaks that are crucial for identification.

-

C=O Stretch (~1705-1685 cm⁻¹): The carbonyl (C=O) stretching vibration is one of the most intense peaks in the spectrum. For an aromatic aldehyde, this peak is found at a lower frequency than in saturated aliphatic aldehydes (which appear around 1730 cm⁻¹).[8][9] This shift is due to the conjugation of the carbonyl group with the π-system of the benzene ring, which delocalizes electron density and slightly weakens the C=O double bond.[10][11]

-

Aldehydic C-H Stretch (Fermi Doublet, ~2850 cm⁻¹ and ~2750 cm⁻¹): A hallmark of the aldehyde functional group is the presence of two medium-intensity C-H stretching bands for the hydrogen attached to the carbonyl carbon.[12][13] These peaks appear at unusually low wavenumbers, just to the right of the main aliphatic and aromatic C-H stretching region. The lower frequency band, typically around 2720-2750 cm⁻¹, is particularly diagnostic as it appears in a relatively uncluttered region of the spectrum and its presence is a strong indicator of an aldehyde.[12][14] This splitting into a doublet is often the result of Fermi resonance between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[15]

The Aromatic Ring and Methyl Group Vibrations

The core aromatic structure and the methyl substituent also contribute a series of characteristic absorptions.

-

Aromatic C-H Stretch (>3000 cm⁻¹): The stretching vibrations of the C-H bonds on the benzene ring typically appear as weaker, sharp peaks at wavenumbers just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[16][17][18]

-

Aliphatic C-H Stretch (<3000 cm⁻¹): The methyl group's C-H bonds will exhibit stretching vibrations just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ region.[18]

-

Aromatic C=C Stretches (~1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of sharp, medium-to-strong intensity peaks.[19][20] Commonly, two or three bands are observed in this region, with prominent peaks often appearing near 1600 cm⁻¹ and 1500 cm⁻¹.[16][17]

-

C-H Bending Vibrations:

-

In-plane bending vibrations for the aromatic C-H bonds occur in the 1300-1000 cm⁻¹ region, but these are often weak and can be difficult to assign definitively amidst other stronger absorptions.[18]

-

Out-of-plane (OOP) C-H bending vibrations are found in the 900-675 cm⁻¹ region and are highly diagnostic of the substitution pattern on the benzene ring.[17][19] For a 1,3,5-trisubstituted (meta-substituted) pattern like in this compound, one would expect strong bands in this region. Specifically, meta-disubstituted rings often show bands near 780 cm⁻¹ and 690 cm⁻¹, with a third possible band around 880 cm⁻¹.[19]

-

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Obtaining a high-quality, reproducible IR spectrum is paramount. As this compound is a solid at room temperature, several sampling techniques are viable.[21] The choice of method depends on the available equipment, the quantity of the sample, and the desired spectral quality.

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples, as KBr is transparent to infrared radiation over a broad range (4000-400 cm⁻¹).[22][23]

Step-by-Step Protocol:

-

Drying: Gently dry approximately 100-200 mg of spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Also, ensure the sample of this compound is thoroughly dry.[24]

-

Grinding: In an agate mortar and pestle, place 1-2 mg of the this compound sample. Add the dried KBr powder.

-

Mixing & Grinding: Thoroughly grind the mixture for several minutes until a fine, homogeneous powder is obtained.[22] The particle size of the sample should be reduced to less than the wavelength of the IR radiation to minimize scattering effects.[24]

-

Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[22]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Before running the sample, run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Caption: A logical decision workflow for interpreting the IR spectrum.

Conclusion: A Cohesive Spectroscopic Portrait

The infrared spectrum of this compound provides a wealth of structural information, with each functional group contributing clear and predictable absorption bands. The definitive presence of a broad hydroxyl stretch around 3400 cm⁻¹, a very strong conjugated carbonyl peak near 1695 cm⁻¹, and the characteristic aldehydic C-H doublet around 2830/2730 cm⁻¹ collectively provide unequivocal evidence for the compound's core structure. Further confirmation is derived from the aromatic C-H and C=C stretching bands and the specific pattern of out-of-plane bending vibrations in the fingerprint region, which corroborates the trisubstituted aromatic ring. This guide provides the foundational knowledge for scientists to confidently acquire, interpret, and utilize the infrared spectrum of this and structurally related compounds in their research and development endeavors.

References

-

Sample preparation for FT-IR. (n.d.). Columbia University. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Infrared spectra of aromatic rings. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

Infrared spectra of alcohols and phenols. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

-

Infrared Spectroscopy of Alcohols - Phenols. (n.d.). AdiChemistry. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

4.2: IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

Stoye, A., & Stoye, D. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(9), 1164. Retrieved from [Link]

-

What is the fingerprint region in IR spectroscopy? (2018). Quora. Retrieved from [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. Retrieved from [Link]

-

Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

The Fingerprint Region. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Aromatic Fingerprint Vibrations. (n.d.). Oregon State University. Retrieved from [Link]

- Carbonyl - compounds - IR - spectroscopy. (n.d.).

-

19.14 Spectroscopy of Aldehydes and Ketones. (n.d.). OpenStax. Retrieved from [Link]

-

Lec15 - IR Spectra of Aromatic Compounds. (2021). YouTube. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

-

IR: aldehydes. (n.d.). University of Calgary. Retrieved from [Link]

-

Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Draw the IR spectrum for Benzaldehyde and briefly give the rationale. (n.d.). Chegg. Retrieved from [Link]

- Infrared Absorption Spectroscopy. (n.d.).

-

3-(2-Hydroxy-5-methylbenzoyl)-5-methylbenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

3-Hydroxybenzaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

-

IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). (n.d.). ResearchGate. Retrieved from [Link]

-

Benzaldehyde, 3-hydroxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

3-Hydroxy-4-methylbenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

This compound (C8H8O2). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. This compound | C8H8O2 | CID 12293123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 5. adichemistry.com [adichemistry.com]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]